molecular formula C14H26N2O5S B13818378 Boc-met-ala-ome

Boc-met-ala-ome

Cat. No.: B13818378
M. Wt: 334.43 g/mol
InChI Key: DMNVPALQHCBBCC-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-met-ala-ome, also known as N-tert-butoxycarbonyl-L-methionyl-L-alanine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a protected form of the dipeptide methionine-alanine. The Boc group (tert-butoxycarbonyl) is used to protect the amino group of methionine, while the methyl ester protects the carboxyl group of alanine. This compound is valuable in various chemical and biological research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-met-ala-ome typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-met-ala-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-met-ala-ome is widely used in scientific research, including:

    Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.

    Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

    Industrial Applications: Utilized in the production of peptide-based materials and biopolymers

Mechanism of Action

The mechanism of action of Boc-met-ala-ome involves its role as a protected dipeptide. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide synthesis. The methyl ester group protects the carboxyl group of alanine, allowing for selective deprotection and further coupling reactions. The compound’s stability and reactivity make it an essential intermediate in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-met-ala-ome is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. Its stability under various reaction conditions and ease of deprotection make it a preferred choice for researchers .

Properties

Molecular Formula

C14H26N2O5S

Molecular Weight

334.43 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate

InChI

InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1

InChI Key

DMNVPALQHCBBCC-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Origin of Product

United States

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